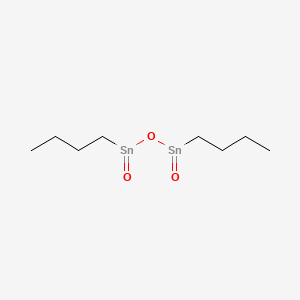
Dicyclohexylneopentylphosphine hbf4 salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylneopentylphosphine hbf4 salt is a chemical compound with the molecular formula C17H34BF4P. It is a phosphine derivative that is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexylneopentylphosphine hbf4 salt typically involves the reaction of dicyclohexylphosphine with neopentyl halides in the presence of a base. The resulting phosphine compound is then treated with tetrafluoroboric acid to form the hbf4 salt. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylneopentylphosphine hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylneopentylphosphine hbf4 salt has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which dicyclohexylneopentylphosphine hbf4 salt exerts its effects involves its interaction with molecular targets such as metal ions and organic substrates. The phosphine group can coordinate with metal centers, facilitating various catalytic processes. The tetrafluoroborate anion can also participate in reactions, influencing the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylphosphine: A similar phosphine compound without the neopentyl group.
Neopentylphosphine: A phosphine compound with a neopentyl group but different substituents.
Tetrafluoroborate Salts: Other phosphine compounds with tetrafluoroborate anions.
Uniqueness
Dicyclohexylneopentylphosphine hbf4 salt is unique due to the combination of the dicyclohexyl and neopentyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in certain catalytic and synthetic applications where other phosphine compounds may not be as effective.
Eigenschaften
Molekularformel |
C17H34BF4P |
|---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
dicyclohexyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C17H33P.BF4/c1-17(2,3)14-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h15-16H,4-14H2,1-3H3;/q;-1/p+1 |
InChI-Schlüssel |
HTKAALNHGPMWJC-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)




